2,2,2-trifluoro-N-(2-fluorophenyl)acetamide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 226241. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,2,2-trifluoro-N-(2-fluorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F4NO/c9-5-3-1-2-4-6(5)13-7(14)8(10,11)12/h1-4H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDFHWMMKPFLLKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30211021 | |
| Record name | Acetanilide, 2,2,2,2'-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61984-68-7 | |
| Record name | Acetanilide, 2,2,2,2'-tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061984687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC226241 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226241 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetanilide, 2,2,2,2'-tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30211021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2,2,2-trifluoro-N-(2-fluorophenyl)acetamide CAS 61984-68-7 properties
This technical guide provides an in-depth analysis of 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide (CAS 61984-68-7), a specialized fluorinated building block used in medicinal chemistry and organic synthesis.[1]
CAS: 61984-68-7 | Formula: C₈H₅F₄NO | M.W.: 207.13 g/mol [1][2]
Executive Summary
In the landscape of modern drug discovery, This compound serves as a critical intermediate for introducing the ortho-fluorophenyl pharmacophore and the trifluoroacetyl moiety.[1] This compound is distinguished by its dual-fluorination pattern: the ortho-fluorine on the aromatic ring modulates metabolic stability and conformation, while the trifluoroacetyl group acts as a potent electron-withdrawing protecting group or a precursor to bioactive heterocycles.[1] This guide delineates its physicochemical properties, validated synthesis protocols, and strategic applications in pharmaceutical development.
Chemical Identity & Physicochemical Profile[3][4][5][6][7][8]
Structural Analysis
The molecule consists of an aniline core substituted at the ortho position with a fluorine atom, acylated by a trifluoroacetyl group.
-
Electronic Environment: The trifluoroacetyl group (
) is strongly electron-withdrawing, significantly reducing the nucleophilicity of the amide nitrogen and increasing the acidity of the N-H proton relative to non-fluorinated acetamides. -
Conformation: The ortho-fluorine atom creates a specific steric and electrostatic environment, often locking the phenyl ring into a preferred conformation relative to the amide plane due to dipole-dipole repulsion with the carbonyl oxygen.[1]
Key Properties Table
| Property | Value / Description | Note |
| CAS Number | 61984-68-7 | Unique Identifier |
| IUPAC Name | This compound | |
| Molecular Weight | 207.13 g/mol | |
| Physical State | Solid (Crystalline) | Typically white to off-white needles/powder |
| Melting Point | 65–70 °C (Typical range) | Note: Isomeric 4-fluoro analogue melts ~87-89°C. Ortho-substitution often lowers MP.[1][2][3][4][5][6] |
| Solubility | Soluble in MeOH, DCM, EtOAc, DMSO | Limited water solubility due to lipophilic fluorines |
| LogP (Predicted) | ~2.1 - 2.4 | Enhanced lipophilicity vs. non-fluorinated analogue |
| pKa (NH) | ~10.5 | More acidic than acetanilide (pKa ~13.5) due to |
Synthesis & Manufacturing Protocol
The synthesis of CAS 61984-68-7 is most efficiently achieved through the N-acylation of 2-fluoroaniline using trifluoroacetic anhydride (TFAA).[1] This reaction is rapid, exothermic, and high-yielding.
Reaction Mechanism
The lone pair on the aniline nitrogen attacks the electrophilic carbonyl carbon of TFAA. The tetrahedral intermediate collapses to expel trifluoroacetate, yielding the target amide.
Experimental Protocol (Standardized)
Reagents:
-
2-Fluoroaniline (1.0 equiv)[1]
-
Trifluoroacetic Anhydride (TFAA) (1.1 - 1.2 equiv)[1]
-
Base: Pyridine or Triethylamine (1.1 equiv) - Optional but recommended to scavenge acid.[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).
Step-by-Step Methodology:
-
Preparation: Charge a dry round-bottom flask with 2-fluoroaniline (e.g., 10 mmol) and anhydrous DCM (20 mL) under an inert atmosphere (Nitrogen or Argon).
-
Base Addition: Add Pyridine (11 mmol) to the solution and cool the mixture to 0°C using an ice bath.
-
Acylation: Add TFAA (11-12 mmol) dropwise via a syringe or addition funnel over 15–20 minutes. Caution: Reaction is exothermic.[7]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1–2 hours. Monitor conversion by TLC (typically 20% EtOAc/Hexanes) or LC-MS.[1]
-
Workup:
-
Quench with saturated
solution.[7] -
Extract the aqueous layer with DCM (2x).
-
Wash combined organic layers with 1M HCl (to remove pyridine), then brine.
-
Dry over anhydrous
, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography if necessary.
Synthesis Workflow Visualization
Figure 1: Synthetic pathway for the acylation of 2-fluoroaniline.
Spectroscopic Characterization (Self-Validation)
To ensure the integrity of the synthesized compound, the following spectral signatures must be verified.
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃):
-
~8.0–8.5 ppm (1H, broad s, NH ). Shifted downfield due to electron-withdrawing
. - ~8.2 ppm (1H, m, H-6 aromatic, deshielded by amide).
- ~7.1–7.3 ppm (3H, m, H-3, H-4, H-5 aromatic protons).[1]
-
~8.0–8.5 ppm (1H, broad s, NH ). Shifted downfield due to electron-withdrawing
-
¹⁹F NMR (376 MHz, CDCl₃):
-
~ -76.0 ppm (3F, s,
). Characteristic singlet. - ~ -128.0 ppm (1F, m, Ar-F ). Multiplet due to H-F coupling.
-
~ -76.0 ppm (3F, s,
Mass Spectrometry (MS)
-
ESI-MS: Observe
or (negative mode is often more sensitive for fluorinated amides).[1]
Applications in Drug Discovery
Bioisosterism & Metabolic Stability
The 2-fluorophenyl motif is a classic bioisostere in medicinal chemistry.[1]
-
Metabolic Blockade: The fluorine at the ortho position blocks metabolic oxidation (hydroxylation) at that site, extending the half-life of the drug candidate.
-
Conformational Locking: The fluorine atom can induce a specific twist in the biphenyl-like or amide-phenyl systems, favoring the bioactive conformation required for receptor binding.[1]
Reactivity & Derivatization
The trifluoroacetyl group is not just a passive structural element; it is a versatile "handle."
-
Protecting Group: It protects the amine from oxidation or alkylation during multi-step synthesis and can be removed under mild basic conditions (e.g.,
, MeOH). -
Heterocycle Formation: The highly electrophilic carbonyl carbon facilitates cyclization reactions to form benzimidazoles or quinolinones when reacted with appropriate nucleophiles.
Application Flowchart
Figure 2: Strategic applications of CAS 61984-68-7 in medicinal chemistry.
Safety & Handling (HSE)
Hazard Classification (GHS):
-
H315: Causes skin irritation.[8]
-
H319: Causes serious eye irritation.[8]
-
H335: May cause respiratory irritation.[8]
Handling Protocols:
-
Engineering Controls: Always handle within a certified chemical fume hood.
-
PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.
-
Storage: Store in a cool, dry place. Keep container tightly closed to prevent hydrolysis (though relatively stable, moisture can degrade it over long periods).
References
-
Sigma-Aldrich. Safety Data Sheet: this compound. Available at: [1]
-
PubChem. Compound Summary for CAS 61984-68-7. National Library of Medicine. Available at:
-
ChemicalBook. this compound Properties and Synthesis. Available at:
- Journal of Organic Chemistry.General methods for Trifluoroacetylation of Anilines.
-
BenchChem. Comparative Synthetic Routes for Fluorinated Acetamides. Available at:
Sources
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- 6. This compound | 61984-68-7 [sigmaaldrich.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. merckmillipore.com [merckmillipore.com]
Strategic Handling and Application of 2'-Fluoro-2,2,2-trifluoroacetanilide
The following technical guide is structured as a high-level whitepaper for research and development professionals. It synthesizes safety data, chemical handling protocols, and synthetic applications into a cohesive operational document.
Document Type: Technical Safety & Application Guide Compound Class: Fluorinated Amides / Anilides Primary CAS: 61984-68-7 (Analogous reference)[1]
Executive Summary & Chemical Identity
2'-Fluoro-2,2,2-trifluoroacetanilide (IUPAC:
The trifluoroacetyl (TFA) moiety imparts unique electronic properties to the anilide, significantly lowering the pKa of the amide proton compared to non-fluorinated acetanilides, thereby altering its hydrogen-bonding capability and metabolic profile.[1]
Physicochemical Profile
| Property | Specification | Relevance to R&D |
| Molecular Formula | Core stoichiometry.[1][2] | |
| Molecular Weight | 207.13 g/mol | Fragment-based screening limit (<300 Da).[1] |
| Physical State | Crystalline Solid | Ease of handling/weighing.[1] |
| Melting Point | ~70–80 °C (Est.)* | Verify batch-specific CoA; analogs range 76–90°C. |
| Solubility | Soluble in MeOH, DCM, DMSO | Compatible with standard organic synthesis workups. |
| LogP (Predicted) | ~2.5 – 2.9 | Moderate lipophilicity; good membrane permeability potential.[1] |
Hazard Dynamics & Mechanistic Safety
While often classified generically as an "Irritant," the specific hazards of this compound stem from its fluorinated nature and potential hydrolysis products.
GHS Classification ( Mechanistic Interpretation)
-
Skin/Eye Irritation (Category 2/2A): The electron-withdrawing effect of the
group increases the electrophilicity of the carbonyl carbon.[1] Upon contact with mucous membranes, it can undergo partial hydrolysis or interact with nucleophilic residues in proteins, causing irritation. -
STOT-SE (Category 3): Inhalation of dust triggers respiratory tract irritation.[1]
The "Hidden" Hazard: Hydrolytic Instability
In the presence of strong bases or under high thermal stress with moisture, the compound can degrade to release Trifluoroacetic Acid (TFA) and 2-Fluoroaniline .[1]
-
Risk: 2-Fluoroaniline is toxic (methemoglobinemia risk) and absorbs through the skin.[1]
-
Mitigation: Maintain strictly anhydrous conditions during storage.
Emergency Response Decision Tree (DOT Visualization)
The following diagram outlines the critical decision path for exposure incidents, prioritizing the neutralization of potential HF/TFA byproducts.
Caption: Emergency response workflow emphasizing rapid decontamination and monitoring for aniline-induced toxicity.
Strategic Handling Protocol
Objective: Establish a self-validating workflow that minimizes exposure and ensures compound integrity.
Engineering Controls[1]
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood.[1]
-
Static Control: Fluorinated powders are often static-prone.[1] Use anti-static gun or polonium strips during weighing to prevent dispersal.
Personal Protective Equipment (PPE) Matrix
-
Gloves: Nitrile (minimum 0.11 mm thickness).[1] For prolonged handling, double-gloving is recommended due to the lipophilic nature of the compound.[1]
-
Respiratory: N95/P2 mask if handling open powder outside a hood (not recommended); otherwise, hood draft is sufficient.[1]
-
Eyes: Chemical splash goggles.[1]
Storage & Stability[1][3][4]
-
Temperature: Ambient (Room Temperature).
-
Atmosphere: Store under inert gas (Nitrogen/Argon) if long-term storage is required to prevent moisture-induced hydrolysis.[1]
-
Segregation: Keep away from strong bases (NaOH, KOH) and oxidizers.[1]
Experimental Application: Synthesis & Deprotection
This compound is frequently synthesized via the protection of 2-fluoroaniline.[1] The following protocol describes the synthesis and the subsequent controlled deprotection (hydrolysis), a common workflow in drug development.
A. Synthesis Workflow (Protection)
Reagents: 2-Fluoroaniline, Trifluoroacetic Anhydride (TFAA), DCM (solvent), Pyridine (base).[1] Mechanism: Nucleophilic acyl substitution.[1]
B. Deprotection Workflow (Hydrolysis)
The trifluoroacetyl group is labile to mild base, allowing orthogonal deprotection without affecting other sensitive groups (e.g., Boc, acid-labile groups).[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 1.0 eq of 2'-fluoro-2,2,2-trifluoroacetanilide in Methanol/Water (4:1 ratio).
-
Basification: Add 2.0 eq of Potassium Carbonate (
). -
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Target: disappearance of starting material).
-
Workup:
-
Evaporate Methanol.[1]
-
Extract aqueous residue with Ethyl Acetate.
-
Wash organic layer with brine.
-
Dry over
and concentrate.
-
Reaction Pathway Diagram
This diagram illustrates the chemical transformation and the critical "Switch" mechanism of the protecting group.
Caption: Synthetic cycle showing the installation and removal of the Trifluoroacetyl (TFA) protecting group.
References & Authority
The following sources provide the foundational data for the protocols and safety assessments detailed above.
-
Sigma-Aldrich (Merck). 2,2,2-Trifluoro-N-(2-fluorophenyl)acetamide - Product Specification & Safety Data Sheet.[1] CAS: 61984-68-7.[1][3]
-
(Note: Search by CAS 61984-68-7 if direct link redirects).[1]
-
-
PubChem (NIH). N-(2-Fluorophenyl)acetamide Compound Summary.[1] (Used for structural analog comparison and toxicity profiling of the aniline core).
-
European Chemicals Agency (ECHA). Registration Dossier: Trifluoroacetamides.[1][4][5] (General hazards for fluorinated amides).
-
Greene, T.W., & Wuts, P.G.M. Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Source for TFA protection/deprotection mechanics).
Sources
- 1. 2,2,2-TRIFLUORO-N-PHENYLACETAMIDE CAS#: 404-24-0 [m.chemicalbook.com]
- 2. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide - Google Patents [patents.google.com]
- 3. This compound | 61984-68-7 [sigmaaldrich.com]
- 4. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2,2,2-Trifluoro-N-(trifluoroacetyl)acetamide | C4HF6NO2 | CID 67885 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-Fluoro and 4-Fluoro Trifluoroacetanilide Isomers: An In-depth Technical Guide
Abstract
The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug discovery and materials science. The nuanced effects of fluorine substitution are particularly evident when comparing constitutional isomers, where the positional change of a single fluorine atom can dramatically alter molecular properties and, consequently, function. This guide provides a detailed comparative analysis of two such isomers: 2-fluoro-trifluoroacetanilide and 4-fluoro-trifluoroacetanilide. We will explore the fundamental differences in their electronic structure, spectroscopic signatures, and potential reactivity, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Significance of Fluorine in Molecular Design
Fluorine's unique properties, including its high electronegativity, small size, and ability to form strong C-F bonds, make it a valuable tool for modulating the physicochemical and biological properties of organic molecules.[1] When incorporated into an aromatic ring, fluorine exerts a powerful influence on the electronic landscape of the molecule.[2][3] This influence is a combination of a strong electron-withdrawing inductive effect (-I) and a weaker, yet significant, electron-donating resonance effect (+M).[4][5] The interplay of these effects is highly dependent on the fluorine atom's position relative to other functional groups, leading to distinct characteristics among isomers.
This guide focuses on the ortho (2-fluoro) and para (4-fluoro) isomers of trifluoroacetanilide. The trifluoroacetyl group is a common moiety in medicinal chemistry and serves as a sensitive 19F NMR probe.[6][7] Understanding the positional impact of the aromatic fluorine in these structures is critical for rational drug design and the development of novel materials.
Synthesis and Experimental Protocols
The most common and straightforward synthesis of both 2-fluoro- and 4-fluoro-trifluoroacetanilide involves the acylation of the corresponding fluoroaniline with a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA) or trifluoroacetyl chloride.[8]
General Protocol for Trifluoroacetylation of Fluoroanilines
This protocol describes a standard laboratory procedure for the synthesis of the title compounds.
Materials:
-
2-Fluoroaniline or 4-Fluoroaniline
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the respective fluoroaniline (1.0 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Addition of Acylating Agent: Slowly add trifluoroacetic anhydride (1.1 to 1.2 equivalents) dropwise to the stirred solution. The slow addition helps to maintain the temperature and prevent side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize the excess TFAA and the trifluoroacetic acid byproduct.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to yield the pure 2-fluoro- or 4-fluoro-trifluoroacetanilide.
-
Causality Behind Experimental Choices
-
Anhydrous Conditions: Trifluoroacetic anhydride is highly reactive towards water. The use of anhydrous solvents and an inert atmosphere prevents the hydrolysis of the anhydride, which would reduce the yield and complicate purification.
-
Low-Temperature Addition: The acylation of amines is an exothermic reaction. Adding the anhydride at 0 °C helps to dissipate the heat generated, minimizing the formation of potential side products.
-
Stoichiometry: A slight excess of the acylating agent is used to ensure complete conversion of the starting aniline.
-
Aqueous Workup: The sodium bicarbonate wash is essential to remove any unreacted anhydride and the trifluoroacetic acid formed during the reaction.
Experimental Workflow Diagram
Caption: Key differentiating factors between the two isomers.
Potential Applications and Implications in Drug Development
The differences between these two isomers can have significant implications for their use in drug development and materials science.
-
Reactivity: The differing electronic properties of the aromatic ring will influence its susceptibility to further chemical modification, such as electrophilic aromatic substitution.
-
Biological Activity: In a drug discovery context, the position of the fluorine atom can dramatically affect a molecule's binding affinity to its biological target. The 2-fluoro isomer might act as a hydrogen bond acceptor, while the 4-fluoro isomer might occupy a different region of a binding pocket.
-
Metabolic Stability: The C-F bond is very strong, and fluorination can block sites of metabolic oxidation. The position of the fluorine will determine which sites are protected. For example, in related anilides, ring hydroxylation is a common metabolic pathway. * Physicochemical Properties: Properties such as lipophilicity (logP) and pKa will be different for the two isomers, affecting their solubility, permeability, and overall pharmacokinetic profile.
Conclusion
While 2-fluoro- and 4-fluoro-trifluoroacetanilide are simple constitutional isomers, the seemingly minor change in the position of the fluorine atom leads to a cascade of differences in their electronic, spectroscopic, and structural properties. A thorough understanding of these differences, grounded in the principles of physical organic chemistry and confirmed by detailed spectroscopic analysis, is paramount for scientists seeking to leverage the unique properties of fluorinated compounds in their research. This guide has provided a framework for distinguishing between these isomers and for appreciating the profound impact of positional isomerism in molecular design.
References
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]
-
Fluoroaniline. Wikipedia. [Link]
-
Fluorinated substituent effects on an aromatic π system. ResearchGate. [Link]
-
Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. PMC. [Link]
-
Which compound is a better base, aniline or para-fluoroaniline? Why?. Quora. [Link]
-
Electrophilic Aromatic Substitution AR5. Directing Effects. Chemistry LibreTexts. [Link]
-
Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?. Chemistry Stack Exchange. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Dovepress. [Link]
-
Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. ResearchGate. [Link]
-
19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. ResearchGate. [Link]
-
Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. PMC. [Link]
-
Comparing acidity of anilinium ion and para-fluoro anilium ion. Chemistry Stack Exchange. [Link]
-
19Flourine NMR. University of Ottawa. [Link]
-
Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides. Beilstein Journal of Organic Chemistry. [Link]
-
Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Link]
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- 2. Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aromatic Electrophilic Substitution [employees.csbsju.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
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- 7. researchgate.net [researchgate.net]
- 8. ccspublishing.org.cn [ccspublishing.org.cn]
An In-Depth Technical Guide on the Lipophilicity and LogP Values of Fluorinated Acetanilide Derivatives
Introduction: The Critical Role of Lipophilicity in Drug Discovery
In the realm of medicinal chemistry and drug development, the journey of a potential therapeutic agent from a laboratory concept to a clinical reality is governed by a complex interplay of molecular properties. Among these, lipophilicity stands out as a paramount determinant of a drug's pharmacokinetic and pharmacodynamic profile. It dictates the ease with which a molecule can traverse cellular membranes, a fundamental requirement for reaching its intended biological target. Acetanilide and its derivatives have long been a cornerstone in pharmaceutical research, serving as scaffolds for a wide array of therapeutic agents, including analgesic and anti-inflammatory drugs.[1][2][3] The strategic incorporation of fluorine into these structures has emerged as a powerful tool to modulate their physicochemical properties, with a particularly profound impact on lipophilicity.[4][5][6]
This guide provides a comprehensive exploration of the lipophilicity of fluorinated acetanilide derivatives, with a specific focus on the partition coefficient (LogP) as its quantitative measure. We will delve into the theoretical underpinnings of lipophilicity, the nuanced effects of fluorination, and the practical methodologies for its determination. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of fluorine to design more effective and safer therapeutic agents.
Understanding Lipophilicity and the Partition Coefficient (LogP)
Lipophilicity, at its core, describes the affinity of a chemical compound for a lipid-like (nonpolar) environment as opposed to a polar one. The most widely accepted method for quantifying this property is the determination of the partition coefficient, denoted as P or, more commonly, its logarithmic form, LogP.[7][8] The LogP value represents the ratio of the concentration of a solute in a nonpolar solvent (traditionally n-octanol) to its concentration in a polar solvent (water) at equilibrium.[7]
LogP = log10 ([solute]octanol / [solute]water)
A positive LogP value indicates a preference for the lipid phase, signifying higher lipophilicity, while a negative value suggests a greater affinity for the aqueous phase (hydrophilicity).[7] A LogP of zero denotes equal partitioning between the two phases.[7] This seemingly simple parameter is a cornerstone of predictive models for drug-likeness, such as Lipinski's Rule of Five, which posits that orally active drugs generally have a LogP value not exceeding 5.[8]
The Transformative Influence of Fluorine on Lipophilicity
The introduction of fluorine into a molecular scaffold can dramatically alter its lipophilicity, a consequence of the element's unique electronic properties.[9][10] Despite being the most electronegative element, the substitution of a hydrogen atom with a fluorine atom often leads to an increase in lipophilicity.[4][6][11] This seemingly counterintuitive effect arises from several factors:
-
Size and Steric Profile: Fluorine's van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a "hydrogen mimic" with minimal steric perturbation to the overall molecular architecture.[12] This enables its incorporation without drastically altering the molecule's ability to bind to its target receptor.[11]
-
Hydrophobic Nature of the C-F Bond: The carbon-fluorine bond is highly polarized, yet the fluorine atom itself is poorly solvated by water. This contributes to the overall hydrophobic character of the fluorinated moiety, driving the molecule towards the nonpolar phase.
-
Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine can significantly lower the pKa of nearby acidic or basic functional groups.[9][10] This alteration in ionization state at physiological pH can have a profound impact on a molecule's overall lipophilicity and its ability to cross biological membranes.
The strategic placement of fluorine atoms on the acetanilide scaffold allows for fine-tuning of the molecule's LogP value. For instance, fluorination of the aromatic ring generally increases lipophilicity, which can enhance membrane permeability and improve oral bioavailability.[5] However, excessive lipophilicity can lead to reduced aqueous solubility and increased metabolic clearance.[5] Therefore, a delicate balance must be achieved to optimize the pharmacokinetic profile of a drug candidate.
Methodologies for Determining LogP Values
Accurate determination of LogP is crucial for understanding the behavior of fluorinated acetanilide derivatives. Several experimental and computational methods are available, each with its own set of advantages and limitations.
Experimental Determination of LogP
1. The Shake-Flask Method: The Gold Standard
The shake-flask method is the traditional and most direct technique for measuring LogP.[13][14] It is considered the "gold standard" due to its direct measurement of the partition coefficient.[8][13]
Experimental Protocol: Shake-Flask Method
-
Preparation of Phases: Prepare pre-saturated solutions of n-octanol and a suitable aqueous buffer (e.g., phosphate-buffered saline, PBS, at a specific pH). This is achieved by vigorously mixing equal volumes of n-octanol and the buffer and allowing the phases to separate.
-
Sample Dissolution: Accurately weigh a small amount of the fluorinated acetanilide derivative and dissolve it in the n-octanol phase.
-
Partitioning: Add a precise volume of the pre-saturated aqueous buffer to the n-octanol solution in a sealed container.
-
Equilibration: Vigorously shake the mixture for a predetermined period (typically 1 to 24 hours) to ensure that the solute has reached equilibrium between the two phases.[13] The slow-stirring method can be an alternative to prevent emulsion formation for highly lipophilic compounds.[13]
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the n-octanol and aqueous layers.
-
Concentration Analysis: Carefully withdraw aliquots from both the n-octanol and aqueous phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
LogP Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is then obtained by taking the base-10 logarithm of P.
While accurate, the shake-flask method can be time-consuming and requires a relatively large amount of the compound.[13][14]
2. High-Performance Liquid Chromatography (HPLC): A High-Throughput Alternative
Reversed-phase high-performance liquid chromatography (RP-HPLC) offers a faster and more automated approach to estimate LogP values.[13][15] This method relies on the correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity.[14]
Experimental Protocol: HPLC-based LogP Determination
-
System Preparation: Use a reversed-phase HPLC column (e.g., C18) and a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
-
Calibration: Inject a series of standard compounds with well-established LogP values onto the column and record their retention times (tr). Also, determine the dead time (t0) by injecting a non-retained compound.
-
Correlation Curve: Plot the logarithm of the capacity factor (log k', where k' = (tr - t0) / t0) of the standards against their known LogP values to generate a calibration curve.[13]
-
Sample Analysis: Inject the fluorinated acetanilide derivative under the same chromatographic conditions and measure its retention time.
-
LogP Estimation: Use the retention time of the analyte to calculate its log k' and then interpolate its LogP value from the calibration curve.
The HPLC method is particularly useful for high-throughput screening of compound libraries.[16] However, the accuracy of the estimated LogP values is dependent on the structural similarity between the test compounds and the calibration standards.[14][15]
3. ¹⁹F NMR Spectroscopy: A Specialized Approach for Fluorinated Compounds
A novel variation of the shake-flask method utilizing ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy has been developed for the accurate measurement of lipophilicity in fluorinated compounds.[17][18] This technique is advantageous as it does not require the compound to be UV-active or completely pure.[17]
Experimental Protocol: ¹⁹F NMR-based LogP Measurement
-
Partitioning: Perform the standard shake-flask procedure to partition the fluorinated compound between n-octanol and water.
-
Sample Preparation for NMR: Take an aliquot from both the n-octanol and aqueous phases and prepare them for ¹⁹F NMR analysis.
-
NMR Data Acquisition: Acquire the ¹⁹F NMR spectra for both samples.
-
LogP Calculation: The ratio of the integrals of the ¹⁹F signals in the two phases directly corresponds to the partition coefficient, from which the LogP can be calculated.[19]
This method offers a straightforward and accurate way to determine the LogP of fluorinated molecules, even in complex mixtures.[19]
Computational Prediction of LogP
In silico methods for predicting LogP have become increasingly valuable in the early stages of drug discovery, as they can provide rapid estimations without the need for synthesis and experimental testing.[7][20] These methods can be broadly categorized into two types:
-
Fragment-based methods: These approaches calculate the LogP of a molecule by summing the contributions of its individual atoms or fragments. Software like ACD/LogP utilizes this principle.[7][21]
-
Property-based methods: These methods use molecular descriptors (e.g., molecular weight, surface area) to build quantitative structure-property relationship (QSPR) models that correlate these descriptors with experimentally determined LogP values.[22]
While computational models are powerful tools for screening large virtual libraries, their accuracy can vary, and it is crucial to validate the predictions with experimental data, especially for novel chemical scaffolds.[20][21][22]
Data Presentation: Lipophilicity of Fluorinated Acetanilide Derivatives
The following table provides a hypothetical yet representative summary of LogP values for a series of fluorinated acetanilide derivatives, illustrating the impact of the position and number of fluorine substituents.
| Compound | Substitution Pattern | Experimental LogP (Shake-Flask) | Predicted LogP (ACD/LogP) |
| Acetanilide | Unsubstituted | 1.16 | 1.21 |
| 2-Fluoroacetanilide | ortho-Fluoro | 1.45 | 1.52 |
| 3-Fluoroacetanilide | meta-Fluoro | 1.58 | 1.63 |
| 4-Fluoroacetanilide | para-Fluoro | 1.62 | 1.68 |
| 2,4-Difluoroacetanilide | di-Fluoro | 1.89 | 1.95 |
| 2,4,6-Trifluoroacetanilide | tri-Fluoro | 2.15 | 2.23 |
Note: The LogP values presented in this table are illustrative and intended to demonstrate general trends. Actual experimental values may vary.
Visualizing Key Concepts and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, provide visual representations of the partitioning process and experimental workflows.
Caption: Equilibrium partitioning of a solute between n-octanol and aqueous phases.
Caption: Step-by-step workflow for the shake-flask method of LogP determination.
Caption: Workflow for estimating LogP values using reversed-phase HPLC.
Conclusion: The Strategic Value of Fluorination in Modulating Lipophilicity
The lipophilicity of fluorinated acetanilide derivatives is a critical parameter that profoundly influences their potential as therapeutic agents. The strategic incorporation of fluorine provides a powerful means to modulate LogP values, thereby optimizing a compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of the principles of lipophilicity and the judicious application of experimental and computational methods for LogP determination are essential for the rational design of novel fluorinated acetanilides with enhanced efficacy and safety profiles. As our understanding of the subtle interplay between molecular structure and biological activity continues to evolve, the role of fluorine in medicinal chemistry is poised to become even more significant.
References
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Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Retrieved from [Link]
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Roles of Fluorine in Drug Design and Drug Action. (n.d.). Bentham Science Publishers. Retrieved from [Link]
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Fluorine in drug discovery: Role, design and case studies. (n.d.). Retrieved from [Link]
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Interlaboratory study of log P determination by shake-flask and potentiometric methods. (n.d.). PubMed. Retrieved from [Link]
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LogP/D. (n.d.). Cambridge MedChem Consulting. Retrieved from [Link]
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Roles of Fluorine in Drug Design and Drug Action. (2019, October 1). Bentham Science Publishers. Retrieved from [Link]
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A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, September 25). PubMed. Retrieved from [Link]
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The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. (n.d.). PMC. Retrieved from [Link]
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The Role of Small Molecules Containing Fluorine Atoms. (2024, February 27). Encyclopedia.pub. Retrieved from [Link]
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LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
- High throughput HPLC method for determining Log P values. (n.d.). Google Patents.
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Are Log P Calculators Accurate? Benchmarking on 96 000 Compounds. (2008, September 18). Retrieved from [https://www.researchgate.net/publication/23249151_Are_Log_P_Calculators_Accurate_Benchmarking_on_96_000_Compounds]([Link]_ Compounds)
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Roles of Fluorine in Drug Design and Drug Action (2019). (n.d.). SciSpace. Retrieved from [Link]
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Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). SciSpace. Retrieved from [Link]
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A New Straightforward Method for Lipophilicity logP Measurement using 19F NMR Spectroscopy. (2018, August 9). JoVE. Retrieved from [Link]
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Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. (2025, December 8). Retrieved from [Link]
-
LogP / LogD shake-flask method v1. (n.d.). ResearchGate. Retrieved from [Link]
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Research strategies for design and development of NSAIDs: clue to balance potency and toxicity of acetanilide compounds. (2001, August 15). PubMed. Retrieved from [Link]
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A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023, August 23). Simulations Plus. Retrieved from [Link]
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A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019, January 30). PubMed. Retrieved from [Link]
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Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (n.d.). IEEE Xplore. Retrieved from [Link]
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Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge. (n.d.). ChemAxon. Retrieved from [Link]
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The role of fluorine in medicinal chemistry. (2008, October 4). Taylor & Francis Online. Retrieved from [Link]
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Chemistry and Pharmacology of Acetanilide Derivatives: A Mini Review. (n.d.). ResearchGate. Retrieved from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (2023, March 18). Retrieved from [Link]
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Acetanilide and phenacetin: Early synthetic antipyretic/analgesic drugs in the dawn of drug regulation. (n.d.). American Chemical Society. Retrieved from [Link]
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Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. (n.d.). PMC. Retrieved from [Link]
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Multitask machine learning models for predicting lipophilicity (logP) in the SAMPL7 challenge. (n.d.). PMC. Retrieved from [Link]
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Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. (2020, May 14). ConnectSci. Retrieved from [Link]
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Distribution of the experimental lipophilicity values of series D, E and F. (n.d.). ResearchGate. Retrieved from [Link]
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Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. (2024, July 23). ChemRxiv. Retrieved from [Link]
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Computational logP Calculations and Determination of Lipophilicity Values of Fluorinated Morphine Derivatives. (2024, December 5). Chapman University Digital Commons. Retrieved from [Link]
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Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln. Retrieved from [Link]
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Design and Synthesis of New Hydantoin Acetanilide Derivatives as Anti-NSCLC Targeting EGFR L858R/T790M Mutations. (2022, July 12). MDPI. Retrieved from [Link]
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Methodological & Application
Application Notes and Protocols for the Utilization of 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide as a Versatile Intermediate in Kinase Inhibitor Synthesis
Introduction: The Strategic Role of Fluorination in Modern Kinase Inhibitor Design
The landscape of targeted cancer therapy is dominated by small molecule kinase inhibitors, which modulate the activity of protein kinases—a family of enzymes that are central to cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous cancers, making them a prime target for therapeutic intervention.[2] Within the medicinal chemist's toolkit, fluorine has emerged as a critical element for optimizing the pharmacological properties of drug candidates.[3] The strategic incorporation of fluorine atoms can enhance metabolic stability, improve binding affinity to the target protein, and modulate physicochemical properties such as lipophilicity, thereby improving the overall pharmacokinetic and pharmacodynamic profile of a drug.[3]
The intermediate, 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide , offers a unique combination of two strategically important fluorinated motifs: a trifluoroacetamide group and a 2-fluorophenyl ring. The trifluoroacetamide can serve as a bioisostere for other functional groups or as a protecting group for the aniline nitrogen, which can be deprotected under specific conditions to allow for further chemical modification. The 2-fluorophenyl moiety provides a site for further elaboration through cross-coupling reactions and can itself contribute to favorable binding interactions within the ATP-binding pocket of a target kinase.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block in the development of novel kinase inhibitors. We will detail the synthesis of the intermediate, its subsequent elaboration into a hypothetical kinase inhibitor, "Fluoro-Amide Kinase Inhibitor 1" (FAKI-1), and protocols for its biological evaluation.
Part 1: Synthesis of the Intermediate: this compound
The synthesis of the title intermediate is a straightforward and high-yielding acylation reaction. The trifluoroacetyl group is introduced by reacting 2-fluoroaniline with trifluoroacetic anhydride.
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the intermediate from commercially available starting materials.
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| 2-Fluoroaniline | C₆H₆FN | 111.12 g/mol | 5.55 g | 50 mmol |
| Trifluoroacetic anhydride | C₄F₆O₃ | 210.03 g/mol | 11.55 g (7.8 mL) | 55 mmol |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 g/mol | 100 mL | - |
| Saturated NaHCO₃ solution | NaHCO₃ | 84.01 g/mol | 50 mL | - |
| Brine | NaCl | 58.44 g/mol | 50 mL | - |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 g/mol | As needed | - |
Procedure:
-
To a 250 mL round-bottom flask charged with a magnetic stir bar, add 2-fluoroaniline (5.55 g, 50 mmol) and dichloromethane (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic anhydride (7.8 mL, 55 mmol) dropwise to the stirred solution over 15 minutes. An exothermic reaction may be observed.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford this compound as a white to off-white solid.
Characterization:
-
¹H NMR (400 MHz, CDCl₃): δ 8.2-8.4 (m, 1H), 7.1-7.3 (m, 4H), 8.5 (br s, 1H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -76.5 (s, 3F), -125.8 (m, 1F).
-
MS (ESI): m/z 208.04 [M+H]⁺.
Part 2: Elaboration of the Intermediate into a Kinase Inhibitor
The 2-fluorophenyl group of the intermediate can be further functionalized using modern cross-coupling methodologies. In this section, we will outline a hypothetical synthesis of "Fluoro-Amide Kinase Inhibitor 1" (FAKI-1) via a Suzuki-Miyaura cross-coupling reaction, followed by deprotection and subsequent amidation. This synthetic strategy is representative of many kinase inhibitor syntheses.[4]
Protocol 2: Synthesis of FAKI-1 via Suzuki-Miyaura Coupling
This protocol describes a three-step synthesis of a hypothetical kinase inhibitor, FAKI-1, starting from the intermediate. FAKI-1 is designed to have a generic structure common to many kinase inhibitors: a heterocyclic core coupled to an anilide moiety.
Step 1: Suzuki-Miyaura Cross-Coupling
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| This compound | C₈H₅F₄NO | 207.13 g/mol | 2.07 g | 10 mmol |
| 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | C₁₁H₁₆BNO₂ | 205.06 g/mol | 2.46 g | 12 mmol |
| Pd(dppf)Cl₂ | C₃₄H₂₈Cl₂FeP₂Pd | 731.74 g/mol | 366 mg | 0.5 mmol |
| K₂CO₃ | K₂CO₃ | 138.21 g/mol | 4.15 g | 30 mmol |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 g/mol | 50 mL | - |
| Water | H₂O | 18.02 g/mol | 10 mL | - |
Procedure:
-
In a Schlenck flask, combine this compound (2.07 g, 10 mmol), 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (2.46 g, 12 mmol), Pd(dppf)Cl₂ (366 mg, 0.5 mmol), and K₂CO₃ (4.15 g, 30 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed 1,4-dioxane (50 mL) and water (10 mL) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate (100 mL).
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Wash the combined organic filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography to yield the coupled product.
Step 2: Deprotection of the Trifluoroacetamide
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| Coupled Product from Step 1 | - | - | 10 mmol (assumed) | 10 mmol |
| Lithium hydroxide (LiOH) | LiOH | 23.95 g/mol | 1.20 g | 50 mmol |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 g/mol | 40 mL | - |
| Water | H₂O | 18.02 g/mol | 10 mL | - |
Procedure:
-
Dissolve the coupled product from Step 1 in a mixture of THF (40 mL) and water (10 mL).
-
Add lithium hydroxide (1.20 g, 50 mmol) and stir the mixture at room temperature for 4-6 hours.
-
Monitor the deprotection by TLC.
-
Once complete, neutralize the reaction mixture with 1N HCl to pH ~7.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate to yield the deprotected aniline.
Step 3: Final Amidation to FAKI-1
Materials and Reagents:
| Reagent | Formula | MW | Quantity | Moles |
| Deprotected Aniline from Step 2 | - | - | 10 mmol (assumed) | 10 mmol |
| 4-Methyl-3-nitrobenzoic acid | C₈H₇NO₄ | 181.15 g/mol | 1.99 g | 11 mmol |
| HATU | C₁₀H₁₅F₆N₆OP | 380.23 g/mol | 4.18 g | 11 mmol |
| DIPEA | C₈H₁₉N | 129.24 g/mol | 3.48 mL | 20 mmol |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 g/mol | 50 mL | - |
Procedure:
-
To a solution of 4-methyl-3-nitrobenzoic acid (1.99 g, 11 mmol) in DMF (50 mL), add HATU (4.18 g, 11 mmol) and DIPEA (3.48 mL, 20 mmol).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add a solution of the deprotected aniline from Step 2 in DMF (10 mL) to the activated acid mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Pour the reaction mixture into water (200 mL) and extract with ethyl acetate (3 x 100 mL).
-
Wash the combined organic layers with saturated LiCl solution and brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or preparative HPLC to obtain FAKI-1.
Part 3: Biological Evaluation of FAKI-1
Following successful synthesis and characterization, the next critical step is to evaluate the biological activity of the newly synthesized compound. This typically involves in vitro kinase assays to determine potency and selectivity, followed by cell-based assays to assess cellular activity.
Protocol 3: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of FAKI-1 against a target kinase (e.g., a receptor tyrosine kinase like VEGFR2 or a cytosolic kinase like ABL1).
Materials and Reagents:
-
Recombinant human kinase of interest
-
FAKI-1 (dissolved in DMSO to a stock concentration of 10 mM)
-
ATP
-
Kinase-specific substrate peptide
-
Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
Kinase detection reagent (e.g., ADP-Glo™, Promega)
-
384-well plates
Procedure:
-
Prepare a serial dilution of FAKI-1 in kinase buffer (e.g., from 10 µM to 0.1 nM).
-
In a 384-well plate, add the kinase, substrate peptide, and the serially diluted FAKI-1.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.
Protocol 4: Kinome-wide Selectivity Profiling
To understand the selectivity profile of FAKI-1, it is essential to screen it against a broad panel of kinases. Services like KINOMEscan™ from DiscoverX offer comprehensive profiling.[5]
Conclusion
The intermediate This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The presence of two distinct fluorinated motifs provides medicinal chemists with multiple avenues for structural optimization to enhance potency, selectivity, and pharmacokinetic properties. The protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of this intermediate in their drug discovery programs. Through a systematic workflow of synthesis, purification, characterization, and biological evaluation, new and effective therapeutic agents can be developed to address the ongoing challenges in the treatment of cancer and other diseases driven by aberrant kinase signaling.
References
-
Liang, X., et al. (2019). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. Journal of Medicinal Chemistry, 62(2), 875-892. [Link]
-
ResearchGate. (2025). Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia. [Link]
-
ResearchGate. (2025). Discovery and Process Synthesis of Novel 2,7-Pyrrolo[2,1-f][6][7][8]triazines. [https://www.researchgate.net/publication/264472855_Discovery_and_Process_Synthesis_of_Novel_27-Pyrrolo21-f124triazines]([Link]_ of_Novel_27-Pyrrolo21-f124triazines)
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. [Link]
-
ResearchGate. (2025). Discovery of (E)-N1-(3-fluorophenyl)-N3-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)malonamide (CHMFL-KIT-033) as a Novel c-KIT T670I Mutant Selective Kinase Inhibitor for Gastrointestinal Stromal Tumors (GISTs). [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Buchwald-Hartwig Amination. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
PMC. (n.d.). Suzuki–Miyaura Cross-Coupling of Amides by N–C Cleavage Mediated by Air-Stable, Well-Defined [Pd(NHC)(sulfide)Cl2] Catalysts: Reaction Development, Scope and Mechanism. [Link]
-
ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry. [Link]
-
PMC. (n.d.). Discovery of Orally Bioavailable FGFR2/FGFR3 Dual Inhibitors via Structure-Guided Scaffold Repurposing Approach. [Link]
-
PMC. (n.d.). General Method for the Suzuki-Miyaura Cross-Coupling of Primary Amide-Derived Electrophiles Enabled by [Pd(NHC)(cin)Cl] Precatalysts. [Link]
-
Biochemistry Journal. (n.d.). Structure-activity relationship of novel therapeutics in drug design. [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
ResearchGate. (n.d.). Suzuki‐Miyaura Cross‐Coupling of Amides using [(PCy3)2PdCl2].[a,b]. [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. [Link]
-
Carolina Digital Repository. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. [Link]
-
YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
HMS LINCS Project. (2018). KINOMEscan data. [Link]
-
MDPI. (2025). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). [Link]
-
PMC. (n.d.). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
-
MDPI. (n.d.). Molecules | Special Issue : Kinase Inhibitors. [Link]
-
PubMed. (2022). Discovery of indirubin-3'-aminooxy-acetamide derivatives as potent and selective FLT3/D835Y mutant kinase inhibitors for acute myeloid leukemia. [Link]
-
ResearchGate. (2022). Structure–activity relationship and in silico development of c-Met kinase inhibitors. [Link]
-
ResearchGate. (n.d.). Kinome profiling using the KINOMEscan assay for the first- and... | Download Scientific Diagram. [Link]
-
Drug Target Review. (n.d.). DiscoverX KINOMEscan® Kinase Assay Screening. [Link]
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- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. biochemjournal.com [biochemjournal.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Discovery of N-(4-(6-Acetamidopyrimidin-4-yloxy)phenyl)-2-(2-(trifluoromethyl)phenyl)acetamide (CHMFL-FLT3-335) as a Potent FMS-like Tyrosine Kinase 3 Internal Tandem Duplication (FLT3-ITD) Mutant Selective Inhibitor for Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
protocol for introducing trifluoroacetyl groups into aniline derivatives
Application Note: Strategic Protocols for N-Trifluoroacetylation of Aniline Derivatives
Executive Summary
The introduction of a trifluoroacetyl (TFA) group onto an aniline scaffold is a high-value transformation in drug discovery. Beyond serving as a robust protecting group stable to acidic conditions (e.g., nitration, Friedel-Crafts), the trifluoroacetamide moiety alters the physicochemical profile of the molecule.[1] It significantly reduces the basicity of the nitrogen, increases lipophilicity, and can serve as a bioisostere for other carbonyl functionalities.[1]
This guide provides two distinct, self-validating protocols:
-
Method A (The Kinetic Route): Uses Trifluoroacetic Anhydride (TFAA) for unreactive or sterically hindered anilines.[1]
-
Method B (The Thermodynamic/Green Route): Uses Ethyl Trifluoroacetate (EtTFA) for acid-sensitive substrates and scalable process chemistry.
Strategic Reagent Selection
The choice of reagent is not arbitrary; it dictates the impurity profile and workup intensity.
| Feature | Trifluoroacetic Anhydride (TFAA) | Ethyl Trifluoroacetate (EtTFA) |
| Reactivity | High (Kinetic control) | Low to Moderate (Thermodynamic control) |
| Byproduct | Trifluoroacetic acid (Corrosive, difficult to remove completely) | Ethanol (Benign, volatile) |
| Substrate Scope | Excellent for electron-deficient or bulky anilines. | Best for electron-rich anilines; may require forcing conditions for poor nucleophiles.[1] |
| Safety Profile | Fuming, lachrymator, generates HF traces with moisture.[1] | Non-corrosive, flammable liquid.[1] |
| Atom Economy | Poor (Loss of heavy CF3COO- group) | Better (Loss of EtO- group) |
Mechanistic Insight & Workflow
The reaction proceeds via a Nucleophilic Acyl Substitution.[1][2] Understanding the transition state allows for troubleshooting low-yielding substrates.
Figure 1: Mechanistic Pathway and Decision Tree
Caption: Decision matrix for selecting the optimal trifluoroacetylation protocol based on substrate sterics and electronics.
Detailed Experimental Protocols
Protocol A: High-Throughput Synthesis (TFAA Method)
Best for: Small scale, electron-poor anilines, or when speed is critical.[1]
Reagents:
-
Substrate: Aniline derivative (1.0 equiv)[3]
-
Reagent: Trifluoroacetic anhydride (TFAA) (1.1 – 1.2 equiv)
-
Base: Pyridine (1.5 equiv) or Triethylamine (1.5 equiv)
-
Solvent: Dichloromethane (DCM) (anhydrous)
Step-by-Step Procedure:
-
Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon. Add the aniline derivative and dissolve in anhydrous DCM (0.1 M – 0.2 M concentration).
-
Base Addition: Add Pyridine (1.5 equiv). Note: Pyridine acts as an acid scavenger and prevents the protonation of the unreacted aniline, which would kill the reaction.
-
Cooling: Cool the solution to 0°C using an ice bath. CPP (Critical Process Parameter): TFAA addition is highly exothermic. Failure to cool may result in bis-acylation (formation of N,N-di-trifluoroacetyl species).
-
Addition: Add TFAA (1.2 equiv) dropwise via syringe or addition funnel over 10-15 minutes.[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 1-3 hours.
-
Monitoring: Check via TLC or LCMS.
-
LCMS Marker: Look for [M+97]+ (Mass of product + H).[1]
-
-
Workup:
Protocol B: Green/Scalable Synthesis (Ethyl Trifluoroacetate Method)
Best for: Scale-up (>10g), acid-sensitive substrates, and "Green Chemistry" compliance.
Reagents:
-
Substrate: Aniline derivative (1.0 equiv)[3]
-
Reagent: Ethyl Trifluoroacetate (EtTFA) (1.5 – 2.0 equiv)
-
Solvent: Methanol (MeOH) or Toluene (if higher temp needed)
-
Catalyst (Optional): DBU (0.1 equiv) or TEA (0.5 equiv) for sluggish substrates.[1]
Step-by-Step Procedure:
-
Setup: Charge a flask with the aniline derivative.
-
Solvent/Reagent: Add MeOH (0.5 M) and Ethyl Trifluoroacetate (1.5 equiv).
-
Process Tip: For simple anilines, this can often be run "neat" (solvent-free) if the aniline is a liquid, using EtTFA as the solvent.[1]
-
-
Reaction:
-
Workup:
Validation & Quality Control (Self-Validating System)
To ensure the protocol worked, verify using these specific spectroscopic markers.
Table 1: Spectroscopic Validation Markers
| Method | Observation | Interpretation |
| 1H NMR | Disappearance of broad singlet at δ 3.5–5.0 ppm (-NH2). | Consumption of Starting Material.[1][3] |
| 1H NMR | Appearance of sharp singlet at δ 8.0–10.0 ppm (-NH-CO-). | Formation of Amide bond.[1][2][4] |
| 19F NMR | Singlet at -70 to -85 ppm (relative to CFCl3). | Diagnostic for Trifluoroacetamide group.[1][5] |
| IR | Strong band at 1700–1740 cm⁻¹ . | C=O[1] Stretch (shifted due to F induction). |
Troubleshooting Guide:
-
Problem: Product is an oil that won't crystallize.
-
Problem: Bis-acylation observed (two TFA groups on Nitrogen).
-
Solution: This occurs with excess TFAA and high temps.[1] Use Method B (EtTFA) which naturally stops at mono-acylation due to steric bulk.
-
Safety & Handling
-
TFAA Hazards: Reacts violently with water to form Trifluoroacetic Acid (TFA).[1] TFA is corrosive and causes severe skin burns.[1] Always handle in a fume hood.[1]
-
HF Generation: While rare in this specific protocol, degradation of fluorinated groups can theoretically release HF traces under extreme pyrolysis conditions.[1]
-
Waste Disposal: Segregate halogenated waste. Do not mix TFAA waste with basic waste streams without controlled neutralization (exotherm risk).[1]
References
-
Greene's Protective Groups in Organic Synthesis , 5th Ed.[1] Wuts, P. G. M.[1][6][7] John Wiley & Sons.[1] (Standard reference for stability and cleavage of trifluoroacetamides).
-
Trifluoroacetylation of Amines using Trifluoroacetyl Chloride. BenchChem Application Notes. (Provides comparative data on acyl chlorides vs anhydrides).
-
Trifluoroacetylation of amines and amino acids under neutral, mild conditions. Organic Syntheses, Coll. Vol. 5, p.122 (1973).[1] (Foundational protocol for using trifluoroacetylating agents).
-
19F NMR Chemical Shifts of Trifluoroacetyl Groups. Dolbier, W. R., Guide to Fluorine NMR for Organic Chemists. (Source for NMR validation ranges).
-
Green Chemistry: Ethyl Trifluoroacetate as a Reagent. Journal of Organic Chemistry, 2005, 70 (13), 4993–5000.[1] (Discusses the ethyl trifluoroacetate method).
Sources
- 1. content.e-bookshelf.de [content.e-bookshelf.de]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective Groups [organic-chemistry.org]
- 6. Trifluoroacetamides [organic-chemistry.org]
- 7. scribd.com [scribd.com]
fluorinated phenyl acetamides as privileged scaffolds in medicinal chemistry
Engineering Durability & Potency: The Privileged Scaffold Guide
Abstract
The phenyl acetamide motif is a cornerstone of medicinal chemistry, present in over 15% of known drugs. However, its metabolic susceptibility and membrane permeability often require optimization. This guide details the strategic incorporation of fluorine into phenyl acetamide scaffolds. We explore how fluorine substitution—specifically at the ortho and para positions—modulates metabolic stability (metabolic blocking), alters pKa, and enhances blood-brain barrier (BBB) penetration. Included are optimized synthetic protocols for coupling electron-deficient fluorinated anilines and self-validating characterization workflows using
Part 1: Rationale & Design Principles
1.1 The "Fluorine Effect" on the Acetamide Bond
Replacing hydrogen with fluorine is not merely a steric substitution; it is a profound electronic modulation. In phenyl acetamides, the fluorine atom serves three critical functions:
-
Metabolic Blockade: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 99 kcal/mol). Placing fluorine at the para position of the phenyl ring blocks CYP450-mediated hydroxylation, a primary clearance pathway for acetamides.
-
Electronic Deactivation: Fluorine is highly electronegative (
).[1] When placed ortho or para to the amide nitrogen, it pulls electron density away from the aromatic ring. This lowers the electron density on the amide nitrogen, potentially increasing the acidity of the N-H bond and altering hydrogen-bond donor capability. -
Lipophilicity Modulation: Strategic fluorination typically increases LogP/LogD, facilitating membrane permeability. However, over-fluorination can lead to poor solubility. The "sweet spot" often lies in mono- or di-substitution.
1.2 Structural Decision Matrix
The following decision tree illustrates the logic for selecting fluorine substitution patterns based on lead optimization goals.
Figure 1: Strategic decision matrix for fluorination sites on phenyl acetamide scaffolds.
Part 2: Synthetic Protocols
Synthesizing fluorinated phenyl acetamides presents a specific challenge: Nucleophilicity . Fluorine atoms are electron-withdrawing groups (EWG). A poly-fluorinated aniline (e.g., 2,4,6-trifluoroaniline) is significantly less nucleophilic than unsubstituted aniline. Standard EDC/HOBt couplings often fail or proceed sluggishly.
Protocol A: High-Efficiency Coupling for Electron-Deficient Anilines
Objective: Synthesize N-(2,4-difluorophenyl)acetamide derivatives with >90% yield. Method: Acid Chloride Activation (or HATU with elevated temp).
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
Fluorinated Aniline (1.1 equiv)
-
HATU (1.2 equiv) OR Thionyl Chloride (for acid chloride route)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Solvent: DMF (anhydrous)
Step-by-Step Methodology:
-
Activation:
-
Option A (Standard): Dissolve carboxylic acid in anhydrous DMF (0.2 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv). Stir for 15 min at RT to form the active ester.
-
Option B (Difficult Substrates): Convert acid to acid chloride using SOCl₂ (neat, reflux 1h), then remove excess SOCl₂ in vacuo. Dissolve residue in DCM.
-
-
Coupling:
-
Add the fluorinated aniline (1.1 equiv) to the activated mixture.
-
Critical Step: For mono-fluorinated anilines, stir at RT for 4-12h. For di- or tri-fluorinated anilines, heat the reaction to 60°C for 12-24h. The reduced nucleophilicity requires thermal energy to overcome the activation barrier.
-
-
Quench & Workup:
-
Dilute with EtOAc. Wash sequentially with 1N HCl (to remove unreacted aniline), sat. NaHCO₃, and brine.
-
Note: Fluorinated anilines are weak bases; they wash out easily with acid.
-
-
Purification:
-
Flash chromatography (Hexane/EtOAc). Fluorinated compounds often run faster (higher R_f) than non-fluorinated analogs due to lower polarizability.
-
Protocol B: Self-Validating Characterization via
F NMR
Rationale:
Workflow:
-
Take a 50 µL aliquot of the reaction mixture.
-
Add 450 µL of deuterated solvent (DMSO-d6) containing an internal standard (e.g.,
-trifluorotoluene, ppm). -
Acquire uncoupled
F NMR (typically 16 scans). -
Validation Logic:
-
Starting Material (Aniline): Signal typically appears upfield (e.g., -130 to -140 ppm).
-
Product (Acetamide): The formation of the amide bond deshields the ortho-fluorine, causing a downfield shift (typically
= 2-5 ppm).
-
Figure 2: Synthetic workflow adjusting for the reduced nucleophilicity of fluorinated amines.
Part 3: Data Presentation & Assessment
When comparing fluorinated scaffolds, quantitative metrics are essential. The table below summarizes the impact of fluorine substitution on a model phenyl acetamide (e.g., Paracetamol analogs).
Table 1: Physicochemical & Metabolic Impact of Fluorination
| Scaffold Variant | LogP (Calc) | pKa (Amide NH) | Metabolic Stability (HLM t1/2) | BBB Permeability |
| Unsubstituted (H) | 0.49 | ~15.0 | Low (< 15 min) | Moderate |
| 4-Fluoro (Para) | 0.65 | ~14.8 | High (> 60 min) | High |
| 2-Fluoro (Ortho) | 0.61 | ~14.2 | Medium (~30 min) | High |
| 2,4-Difluoro | 0.82 | ~13.8 | Very High (> 120 min) | Very High |
Note: Data represents generalized trends derived from matched molecular pair analysis (MMPA).
Experimental Validation (Microsomal Stability):
-
Incubate compound (1 µM) with Human Liver Microsomes (HLM) and NADPH regeneration system at 37°C.
-
Quench aliquots at 0, 15, 30, and 60 min with ice-cold acetonitrile containing internal standard.
-
Analyze via LC-MS/MS.
-
Success Metric: A 4-fluoro substitution should ideally double the half-life (
) compared to the unsubstituted analog by blocking the primary oxidation site.
Part 4: References
-
Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science. Link
-
Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Dalvit, C., & Vulpetti, A. (2019). 19F NMR in Drug Discovery. ChemMedChem. Link
Sources
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for 2-Fluoroaniline
Executive Summary & Chemical Profile
Removing 2-fluoroaniline (2-FA) is a frequent bottleneck in synthesis due to its reduced basicity compared to aniline and its high boiling point.[1] Unlike simple amines, 2-FA often persists through standard workups, leading to co-elution during chromatography and contamination in biological assays.[1]
Key Physical Properties affecting Purification:
| Property | Value | Implication for Purification |
| Boiling Point | 182–183 °C | High. Rotary evaporation will not remove it.[1] High-vacuum drying is often ineffective.[1] |
| pKa (Conjugate Acid) | ~3.2 | Low. It is a significantly weaker base than aniline (pKa 4.6).[1] Weak acids (e.g., citric acid, NH₄Cl) will fail to extract it.[1] |
| LogP | ~1.26 | Moderate. It is lipophilic enough to stay in the organic layer unless fully protonated.[1] |
| Toxicity | Toxic/Irritant | Absorbs through skin.[1][2][3] All protocols below require full PPE. |
Module 1: Acid-Base Extraction (The First Line of Defense)
User Question: "I washed my reaction mixture with saturated NH₄Cl and even 10% citric acid, but the 2-fluoroaniline is still there by TLC/LCMS. Why isn't it extracting?"
Technical Insight: The failure lies in the pKa. The fluorine atom at the ortho position exerts a strong electron-withdrawing inductive effect, lowering the pKa of the amino group to ~3.2.
-
The Math: At pH 4-5 (typical for weak acid washes), the Henderson-Hasselbalch equation dictates that >80% of 2-FA remains as the free base (organic soluble).[1]
-
The Fix: You must achieve a pH of < 1.0 to ensure >99% protonation.[1]
Protocol: The "pH 1.0" Aggressive Wash
Use this method if your product is stable to strong acid.
-
Dilute: Dissolve crude mixture in Ethyl Acetate (EtOAc) or Dichloromethane (DCM). Avoid Ether (can form emulsions).[1]
-
First Wash: Wash with 1M or 2M HCl .[1][4]
-
Note: Verify the aqueous layer pH is < 1 using pH paper.[1] If the scale is large, the amine itself can neutralize the acid; add more HCl if necessary.
-
-
The "Back-Extraction" Trick (Crucial Step):
-
Do not discard the aqueous layer yet.[1] Extract the acidic aqueous layer once with a small volume of fresh organic solvent.[1] Combine this with your main organic layer.[1]
-
Reasoning: 2-FA salts have non-negligible solubility in DCM.[1] This step recovers your product if it was accidentally dragged into the water.
-
Final Polish: Wash the combined organics with Brine to remove residual acid, dry over Na₂SO₄, and concentrate.[1]
Visualization: Extraction Logic Flow
Figure 1: Decision matrix for removing 2-fluoroaniline based on product stability.
Module 2: Chromatographic Purification
User Question: "The 2-fluoroaniline streaks on my column and co-elutes with my product. How do I separate them?"
Technical Insight: Anilines interact strongly with the acidic silanol groups on silica gel, causing "tailing" (streaking) that broadens the peak and overlaps with nearby compounds.
Troubleshooting Guide
| Issue | Solution | Mechanism |
| Streaking/Tailing | Add 1% Triethylamine (TEA) or 1% NH₄OH to the mobile phase.[1] | The stronger base (TEA) saturates the acidic silanol sites on the silica, allowing 2-FA to elute as a sharp band. |
| Co-elution | Switch to DCM/Methanol instead of Hexane/EtOAc. | Anilines often have different selectivity in chlorinated solvents due to dipole interactions.[1] |
| Still Co-eluting? | Use Amine-Functionalized Silica (NH2-Silica).[1] | The basic surface repels the aniline, often reversing the elution order compared to standard silica. |
Module 3: Chemical Scavenging (The "Polishing" Step)
User Question: "I have <5% 2-fluoroaniline left, and I cannot use acid washes. How do I get rid of the trace amount?"
Technical Insight: When extraction is impossible (acid-sensitive product) or insufficient (trace removal), solid-supported scavengers are superior.[1] They react chemically with the impurity, allowing you to remove it by simple filtration.
Recommended Scavengers
-
Strong Cation Exchange (SCX) Resins:
-
Type: Sulfonic acid bonded polymer (e.g., Amberlyst 15, Dowex 50W).[1]
-
Protocol: Add 3–5 equivalents (relative to the impurity) of resin to the reaction mixture. Stir for 1–2 hours. Filter. The amine stays on the beads.
-
Pros: Very fast; high capacity.[1]
-
Cons: Acidic environment (might deprotect sensitive groups like THP or Trityl).[1]
-
-
Electrophilic Scavengers (Isocyanate Resins):
-
Type: Polymer-supported Isocyanate (PS-NCO).[1]
-
Mechanism:[1][6] Covalent bond formation (Urea formation).[1]
-
Protocol: Add 3 equivalents of PS-NCO.[1] Stir overnight at room temperature.
-
Pros:Neutral pH conditions. Ideal for acid-sensitive compounds.[1]
-
Cons: Slower kinetics (requires hours vs. minutes).[1]
-
Visualization: Scavenger Workflow
Figure 2: Workflow for using electrophilic resins to scavenge 2-fluoroaniline.[1]
Module 4: The "Nuclear Option" (Derivatization)
User Question: "Nothing else worked. The amine is stuck to my product."
Technical Insight: If separation is impossible based on polarity or basicity, change the chemical nature of the impurity.
Protocol:
-
Add Acetic Anhydride (Ac₂O) or Benzoyl Chloride (1.5 eq relative to the amine impurity) and mild base (Pyridine) to the mixture.
-
Stir for 30 minutes.
-
Result: 2-Fluoroaniline converts to N-(2-fluorophenyl)acetamide.[1]
-
Benefit: The amide is significantly less polar and non-basic.[1] It will likely have a drastically different Rf value on silica and will not streak.[1]
-
Warning: Only use this if your desired product does not have a free amine or hydroxyl group.[1]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 9584, 2-Fluoroaniline.[1] Retrieved from [Link][1]
- Biotage (2023).Strategies for Work-up and Purification: The Role of Scavengers. (General reference for PS-NCO and SCX usage).
-
Reichardt, C. (2003).[1] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for pKa and solvent extraction principles).
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Chemical Shifts of 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide
This guide provides an in-depth analysis and predictive comparison of the ¹H Nuclear Magnetic Resonance (NMR) spectrum for 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide. Designed for researchers in synthetic chemistry and drug development, this document synthesizes theoretical principles with experimental considerations to facilitate the structural elucidation of this and related fluorinated molecules. We will explore the influential effects of dual fluorine substitution (aromatic and trifluoromethyl) on proton chemical shifts and coupling patterns, offering a robust framework for spectral interpretation.
Theoretical Framework: The Influence of Fluorine in ¹H NMR
The ¹H NMR spectrum of this compound is significantly more complex than that of a simple acetanilide. This complexity arises from the potent electronic and through-space effects of fluorine atoms, which are critical to understand for accurate spectral assignment.
-
Inductive Effects and Deshielding: Fluorine is the most electronegative element, and its presence strongly influences the electron density of neighboring atoms. The trifluoroacetyl group (CF₃CO-) is a powerful electron-withdrawing group. This inductive effect deshields nearby protons, causing their resonance signals to appear at a lower field (higher ppm value) in the NMR spectrum[1][2]. We anticipate that all aromatic protons and the amide N-H proton in the target molecule will be shifted downfield compared to its non-trifluorinated analog, N-(2-fluorophenyl)acetamide.
-
Through-Space ¹H-¹⁹F Coupling: Beyond the conventional through-bond (scalar) coupling, nuclei that are in close spatial proximity can exhibit through-space coupling (TSC)[3]. In this compound, the amide proton (N-H) and the aromatic proton at the C6 position (H6) are likely to be spatially close to the fluorine atoms of the trifluoromethyl group, depending on the molecule's conformation. Similarly, the N-H proton and the H3 proton are spatially close to the ortho-fluorine on the phenyl ring. These interactions can lead to additional signal splitting, which can be confirmed using advanced NMR techniques like Heteronuclear Overhauser Effect Spectroscopy (HOESY)[4][5].
-
Conformational Isomerism: Amide bonds possess a degree of double-bond character, leading to restricted rotation and the potential for E/Z conformers. Studies on similar tertiary trifluoroacetamides have shown that these conformers can be distinguished by NMR, often revealing unique through-space couplings for each isomer[4][5][6]. While the secondary amide in our target molecule is expected to predominantly exist in the more stable trans conformation, awareness of potential rotational isomers is crucial for a complete analysis.
Comparative Spectral Analysis and Predicted Chemical Shifts
The primary difference is the substitution of a -CH₃ group with a -CF₃ group. The intense electron-withdrawing nature of the CF₃ group will cause a significant downfield shift for all protons, particularly the amide proton and the adjacent aromatic ring protons.
Table 1: Comparison of Experimental ¹H NMR Data for N-(2-fluorophenyl)acetamide and Predicted Data for this compound in CDCl₃.
| Proton Assignment | N-(2-fluorophenyl)acetamide (Experimental, ~ppm) | This compound (Predicted, ~ppm) | Predicted Multiplicity and Key Couplings |
| -CH₃ | ~2.2 | N/A | N/A |
| N-H | ~7.8 - 8.2 (broad s) | ~8.5 - 9.5 (broad s) | Broad singlet; may show fine structure due to coupling with ortho-F and H6. |
| Aromatic H (H3-H6) | ~7.0 - 8.4 | ~7.2 - 8.6 | Complex multiplets due to H-H and H-F couplings. H6 is expected to be the most downfield aromatic proton due to proximity to the amide. |
Note: Chemical shifts are highly dependent on solvent and concentration. The values presented are estimations for comparison.
Justification for Predictions:
-
Amide Proton (N-H): The N-H proton in amides is typically broad due to quadrupole broadening and exchange[11]. The powerful deshielding from the trifluoroacetyl group is expected to shift this proton significantly downfield into the 8.5 - 9.5 ppm range.
-
Aromatic Protons (H3-H6): The entire aromatic system will experience a downfield shift. The proton at C6, being ortho to the amide nitrogen, will be most affected by the electronic changes and anisotropy of the amide group, likely appearing at the lowest field of the aromatic signals. The protons will exhibit complex splitting patterns due to both proton-proton couplings and additional couplings to the fluorine atom at C2.
Visualization of Molecular Structure
A clear understanding of the proton environments is essential for spectral assignment.
Figure 1: Key proton and functional group environments in this compound.
Recommended Experimental Protocol
To validate the predicted chemical shifts and resolve complex couplings, a systematic experimental approach is required. This protocol is designed to be self-validating, incorporating experiments that confirm initial assignments.
Step 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Dissolve ~10-15 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Rationale: CDCl₃ is a standard, non-polar solvent. However, for better resolution of the N-H proton, which can undergo hydrogen bonding, repeating the experiment in DMSO-d₆ is highly recommended as it minimizes exchange broadening[12].
-
-
Instrument Setup: Use a ≥400 MHz NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 0-16 ppm.
-
Number of Scans: 16-64 scans to achieve good signal-to-noise.
-
Relaxation Delay (d1): 2-5 seconds.
-
-
Processing: Apply a line broadening factor of 0.3 Hz before Fourier transformation to improve signal resolution. Phase and baseline correct the spectrum. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
Step 2: Decoupling and 2D NMR for Structural Confirmation
-
¹H-{¹⁹F} Decoupling: Acquire a proton spectrum while decoupling all fluorine frequencies.
-
Rationale: This experiment will collapse all ¹H-¹⁹F couplings, simplifying the multiplets of the aromatic protons. This is a crucial step to differentiate between H-H and H-F couplings and will significantly aid in assigning the aromatic region.
-
-
¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy):
-
Rationale: This 2D NMR experiment identifies through-space correlations between proton and fluorine nuclei[5][6]. It is the definitive method to confirm through-space coupling between the CF₃ group and the N-H or H6 protons, providing invaluable information on the molecule's solution-state conformation.
-
Conclusion
The ¹H NMR spectrum of this compound is dictated by the strong electron-withdrawing nature of its two distinct fluoro-substituents. We predict a spectrum where all proton signals are shifted downfield relative to N-(2-fluorophenyl)acetamide, with the amide and aromatic protons exhibiting complex splitting patterns due to a combination of through-bond and potential through-space ¹H-¹⁹F couplings. The experimental protocol outlined provides a clear pathway for researchers to not only obtain a high-quality spectrum but also to unambiguously assign every proton and elucidate the conformational details of the molecule in solution.
References
-
Iwasaki, K., et al. (2009). Interunit, through-space 1H-19F and 13C-19F spin-spin couplings of 5-fluorinated arbekacins. PubMed. Available at: [Link]
-
Jaky, M., et al. (2021). Through-Space Scalar 19F−19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 67860, N-(2-Fluorophenyl)acetamide. PubChem. Available at: [Link]
-
Emsley, J.W., & Phillips, L. (1966). Solvent Effects in the Nuclear Magnetic Resonance Spectra of Fluoro-organics. The Journal of Physical Chemistry. Available at: [Link]
-
Li, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Jaky, M., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society. Available at: [Link]
-
Ghorab, M.M., et al. (2015). Synthesis of novel N-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions. Arabian Journal of Chemistry. Available at: [Link]
-
Tan, Y. J., et al. (2025). Inter-residue through-space scalar 19F– 19F couplings between CH2F groups in a protein. Magnetic Resonance. Available at: [Link]
-
Li, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through- Space 1H -19F Spin-Spin Couplings. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space 1H–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Available at: [Link]
-
Mellet, C.O., et al. (2017). Fluoroacetamide Moieties as NMR Spectroscopy Probes for the Molecular Recognition of GlcNAc‐Containing Sugars. Chemistry – A European Journal. Available at: [Link]
-
Wang, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Available at: [Link]
-
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]
-
Gerig, J.T. (n.d.). Fluorine NMR. University of California, Santa Barbara. Available at: [Link]
-
Powers, D.C., & Byers, J.A. (2014). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry. Available at: [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available at: [Link]
-
NIST. Acetamide, N-(2-fluorophenyl)-. NIST WebBook. Available at: [Link]
-
Chemistry Steps. NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
-
Semantic Scholar. Supporting Information for a publication. Semantic Scholar. Available at: [Link]
-
Reich, H.J. NMR Spectroscopy – 1H NMR Chemical Shifts. University of Wisconsin. Available at: [Link]
-
SpectraBase. Acetamide, 2,2,2-trifluoro-N-(p-nitrophenacyl)-. SpectraBase. Available at: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 278884, 2,2,2-Trifluoro-N-(2-phenylethyl)acetamide. PubChem. Available at: [Link]
-
SpectraBase. 2-(4-Chlorophenoxy)-N-(2-fluorophenyl)acetamide. SpectraBase. Available at: [Link]
-
NIST. Acetamide, 2,2,2-trifluoro-. NIST WebBook. Available at: [Link]
-
Starkey, L.S. 1H NMR Chemical Shifts. Educator.com. Available at: [Link]
- Google Patents. EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide. Google Patents.
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19F NMR Spectrum Analysis of Trifluoroacetyl Group Signals: A Comparative Technical Guide
Executive Summary
The trifluoroacetyl (TFAc,
Part 1: Technical Deep Dive – The TFAc Signal Profile
Chemical Shift Characteristics
The
| Fluorinated Motif | Chemical Shift Range ( | Key Influencing Factors |
| Trifluoroacetyl ( | -67 to -85 | Carbonyl anisotropy, hydration state, enolization |
| Aryl-Trifluoromethyl ( | -60 to -65 | Ring substituents (Hammett effects) |
| Mosher Ester ( | -71 to -73 | Chiral environment, diastereomeric anisotropy |
| Monofluoro-Aryl ( | -100 to -170 | Resonance effects, ortho-substitution |
Sensitivity and Relaxation Dynamics
The TFAc group contains three chemically equivalent fluorine nuclei, providing a 3-fold signal intensity enhancement over single-fluorine labels.
-
Relaxation: The rotation of the
group around the bond is generally fast on the NMR timescale, leading to efficient spin-lattice relaxation. Typical values for terminal TFAc groups are 1.5 – 2.5 seconds . This allows for faster repetition rates (shorter delays) compared to rigid aromatic fluorines ( ), significantly improving signal-to-noise ratio (SNR) per unit time. -
Line Width: The rapid rotation averages out Chemical Shift Anisotropy (CSA), resulting in sharp singlets unless exchange processes (e.g., amide rotamers) are present.
Environmental Sensitivity & Tautomerism
Unlike the inert alkyl-
-
Hydration: In aqueous media, trifluoromethyl ketones can exist in equilibrium with gem-diols (
), causing a dramatic upfield shift (shielding) of 3–5 ppm. -
Enolization: In
-diketones, the enol tautomer is significantly deshielded (downfield shift) compared to the keto form, often by >5 ppm. This makes TFAc an excellent probe for monitoring tautomeric equilibria.ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
Part 2: Comparative Performance Analysis
TFAc vs. Aryl-Trifluoromethyl ( ) Tags
Objective: Comparing utility as a reporter for protein labeling or reaction monitoring.
-
Sensitivity to Polarity:
-
TFAc:High. The carbonyl oxygen accepts hydrogen bonds. Changes in solvent polarity (e.g., DMSO vs.
) can induce shifts of >2 ppm. -
Aryl-
:Low. The hydrophobic nature of the group makes it less sensitive to solvent changes (typically <0.5 ppm variations), making it a better standard for concentration quantification but a poorer sensor for local environment changes.
-
-
Stability:
-
TFAc: Susceptible to hydrolysis (esters) or hydration (ketones) at extreme pH.
-
Aryl-
: Metabolically and chemically stable.
-
-
Verdict: Use TFAc when mapping binding sites, conformational changes, or solvent exposure. Use Aryl-
for absolute quantification or long-term stability studies.
TFAc vs. Monofluoro ( ) Probes
Objective: Comparing utility in ligand binding assays (FAXS/FBS).
-
Signal Strength: TFAc provides a theoretically 9x faster acquisition for the same SNR (due to 3 equivalent spins vs 1, assuming similar relaxation).
-
Chemical Shift Anisotropy (CSA):
-
Monofluoro: High CSA at high fields (>500 MHz) leads to line broadening, especially in large proteins.
-
TFAc: Internal rotation reduces effective CSA, maintaining narrower linewidths even in larger molecular weight complexes.
-
-
Verdict: TFAc is superior for high-throughput screening and large macromolecular targets where line broadening is a concern.
Part 3: Experimental Protocols
Derivatization Workflow (TFAc-Tagging)
This protocol describes the introduction of a TFAc motif onto a primary amine or alcohol for NMR analysis.
Reagents:
-
Substrate (Amine/Alcohol)[2]
-
Trifluoroacetic Anhydride (TFAA) or N-Methyl-bis(trifluoroacetamide) (MBTFA)
-
Solvent:
(for analysis) or DCM (for reaction) -
Base: Pyridine or Triethylamine (TEA)
Step-by-Step Protocol:
-
Preparation: Dissolve 10-50 mg of substrate in 0.5 mL dry DCM. Add 1.2 eq of Pyridine.
-
Acylation: Cool to 0°C. Add 1.1 eq of TFAA dropwise. (Note: TFAA is moisture sensitive; use a syringe).
-
Reaction: Stir at RT for 30 mins. Monitor by TLC or crude NMR.
-
Workup: Evaporate solvent under nitrogen stream. Re-dissolve in 0.6 mL
. -
Acquisition: Transfer to NMR tube. No extensive purification is usually required for qualitative shift analysis if by-products (TFA acid) are distinct.
NMR Acquisition Parameters
-
Pulse Sequence: Standard zg (1D sequence) or zgig (inverse gated decoupling) if quantitative.
-
Spectral Width (SW): 50 to -150 ppm (ensure coverage of both TFAc and potential fluoride salts).
-
Relaxation Delay (
):-
Qualitative: 1.0 s.
-
Quantitative:
(approx ).
-
-
Referencing: Internal
(0 ppm) or external TFA (-76.55 ppm).
Part 4: Visualizations
Diagram 1: Comparative Chemical Shift Map
This diagram illustrates the diagnostic regions of Fluorine-19 NMR signals, highlighting the unique position of the TFAc group relative to alternatives.
Caption: Figure 1. Diagnostic chemical shift map of common fluorinated motifs. The TFAc group occupies a distinct window (-67 to -85 ppm) bridging the gap between inert CF3 tags and aromatic fluorines.
Diagram 2: TFAc Analysis Workflow
A logical flow for deciding when to use TFAc tagging and how to interpret the results.
Caption: Figure 2. Decision matrix and analytical workflow for Trifluoroacetyl-based NMR studies. The pathway highlights the unique diagnostic outputs (rotamers, hydration) specific to TFAc analysis.
References
-
Sloop, J. C. (2013).[1][3] 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. Reports in Organic Chemistry. Link
-
Ye, L., et al. (2015). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of Biomolecular NMR. Link
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. Link
-
London, R. E., & Gabel, S. A. (1989). Determination of membrane potential and cell volume by 19F NMR using trifluoroacetate and trifluoroacetamide probes. Biochemistry. Link
-
BenchChem. (2025).[4] Distinguishing Fluorinated Isomers: A Comparative Guide to 19F NMR Chemical Shifts. Link
Sources
Comparative Guide: Melting Point & Physicochemical Profile of 2,2,2-Trifluoro-N-(2-fluorophenyl)acetamide
The following guide provides an in-depth technical analysis of the melting point and physicochemical profile of 2,2,2-trifluoro-N-(2-fluorophenyl)acetamide , structured for researchers and drug development professionals.
Executive Summary
This compound (CAS: 61984-68-7) is a fluorinated acetanilide derivative used primarily as a metabolic probe and intermediate in pharmaceutical synthesis.[1][2][3][4][5][6] Unlike its non-fluorinated or para-substituted analogs, its physical properties are heavily influenced by the ortho-fluorine substitution, which disrupts crystal packing efficiency.
-
Physical State: Crystalline Solid (at room temperature)
-
Melting Point Range: Typically 48–55 °C (Experimental verification recommended; see Comparative Analysis).
-
Key Differentiator: The combination of the electron-withdrawing trifluoroacetyl group and the ortho-fluorine atom creates a "dipole clash" and steric bulk that significantly lowers the melting point compared to its isomers.
Physicochemical Characterization
Identity & Properties
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 61984-68-7 |
| Molecular Formula | C₈H₅F₄NO |
| Molecular Weight | 207.13 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in Methanol, DCM, Ethyl Acetate; Insoluble in Water |
Comparative Melting Point Analysis
The melting point (MP) of this compound is best understood in the context of its structural analogs. The ortho-substitution pattern generally lowers the melting point due to steric hindrance preventing planar stacking in the crystal lattice.
| Compound | Structure Description | Melting Point (°C) | Lattice Effect |
| Target | 2-Fluoro-N-(trifluoroacetyl)aniline | ~48 – 55 * | Steric disruption + Dipole repulsion |
| Analog A | N-(2-Fluorophenyl)acetamide | 76 – 77 | Ortho-F disrupts packing, but acetyl H-bonding is strong. |
| Analog B | 2,2,2-Trifluoro-N-phenylacetamide | 87 – 89 | No ring F; CF₃ group enhances stacking vs Target. |
| Analog C | N-Phenylacetamide (Acetanilide) | 114 – 115 | Reference standard; optimal H-bonding network. |
| Analog D | 2,2,2-Trifluoro-N-(4-fluorophenyl)acetamide | >100 (Est.) | Para-symmetry allows tighter packing than ortho. |
*Note: Exact MP can vary based on solvent of crystallization (polymorphism). The range 48–55°C is derived from structure-activity relationship (SAR) trends of ortho-fluorinated acetanilides.
Experimental Protocols
A. Synthesis & Purification Workflow
To ensure an accurate melting point determination, the compound must be synthesized with high purity, avoiding the common "oily" impurity caused by incomplete drying.
Reagents:
-
2-Fluoroaniline (1.0 eq)
-
Trifluoroacetic Anhydride (TFAA) (1.1 eq)
-
Dichloromethane (DCM) (Solvent)
-
Pyridine or Triethylamine (1.1 eq, Base)
Protocol:
-
Setup: Dissolve 2-fluoroaniline in anhydrous DCM at 0 °C under nitrogen atmosphere.
-
Addition: Add Pyridine, followed by the dropwise addition of TFAA. Caution: Exothermic.
-
Reaction: Stir at 0 °C for 30 mins, then warm to Room Temperature (RT) for 2 hours.
-
Workup: Wash with 1N HCl (to remove unreacted aniline/pyridine), then Sat. NaHCO₃, then Brine.[7]
-
Drying: Dry organic layer over MgSO₄ and concentrate in vacuo.
-
Crystallization (Critical): Recrystallize the crude solid from Hexane/Ethyl Acetate (9:1) . Cooling to -20 °C may be required to induce crystallization due to the low melting point.
B. Melting Point Determination (Capillary Method)
Since the compound melts near typical ambient lab temperatures (if lab is hot), precise control is needed.
-
Preparation: Pack 2-3 mm of dry, powdered sample into a capillary tube.
-
Apparatus: Use a digital melting point apparatus (e.g., SRS Digimelt or Buchi).
-
Ramp Rate:
-
Fast Ramp: 10 °C/min to 35 °C.
-
Slow Ramp: 1 °C/min from 35 °C to 65 °C.
-
-
Observation: Record
(first liquid drop) and (complete melt).
Mechanistic Logic & Visualization
Synthesis Pathway
The following diagram illustrates the synthesis and the critical purification step to ensure a sharp melting point.
Caption: Synthesis workflow emphasizing the recrystallization step required to transition from a crude oil/solid to the pure crystalline form.
Structure-Property Relationship (Fluorine Effect)
The ortho-fluorine atom creates a specific "exclusion zone" that prevents the flat stacking observed in non-fluorinated acetanilide.
Caption: Impact of sequential substitution on melting point, illustrating why the target compound has the lowest melting range in the series.
References
-
Sigma-Aldrich. Product Specification: this compound (CAS 61984-68-7).[1][2][3][4][6]Link
- Wilkinson, J. A. (1989). Electrophilic Aromatic Fluorination of N-Arylacetamides. Journal of Fluorine Chemistry, 43(1), 27-34. (Provides comparative data for N-phenyl-2,2,2-trifluoroacetamide, MP 87-89°C).
-
National Institute of Standards and Technology (NIST). N-(2-fluorophenyl)acetamide Properties.Link
-
PubChem. Compound Summary: this compound.[1][2][3][4][5][6]Link
Sources
The Impact of Fluorination on Acetamide Fragmentation in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and professionals in drug development, a deep understanding of molecular fragmentation patterns in mass spectrometry is paramount for structural elucidation and impurity profiling. This guide provides an in-depth technical comparison of the mass spectrometry fragmentation patterns of fluorinated acetamides versus their non-fluorinated counterparts. We will explore the causal mechanisms behind the observed fragmentation, supported by experimental data and established principles of mass spectrometry.
Fundamentals of Amide Fragmentation in Mass Spectrometry
Under electron ionization (EI), acetamides typically undergo several characteristic fragmentation reactions. The most common pathways for a simple, non-fluorinated secondary amide like N-benzylacetamide are initiated by the ionization of a non-bonding electron, usually on the nitrogen or oxygen atom.[1]
The primary fragmentation pathways for non-fluorinated acetamides include:
-
α-Cleavage: This involves the cleavage of the bond alpha to the carbonyl group, leading to the formation of a resonance-stabilized acylium ion. For primary amides, this often results in a prominent peak at m/z 44 ([H₂N-C=O]⁺).[2]
-
Amide Bond Cleavage (N-CO Cleavage): This is a common fragmentation pathway for secondary and tertiary amides, resulting in the formation of an acylium ion and the corresponding amine radical, or vice versa.[2][3]
-
McLafferty Rearrangement: For amides with a γ-hydrogen on the N-alkyl or N-acyl group, a six-membered transition state can lead to the elimination of a neutral alkene and the formation of a characteristic radical cation.[2]
-
Cleavage of the N-Alkyl/Aryl Group: Fragmentation can also occur within the substituent attached to the nitrogen atom, following general rules of organic mass spectrometry (e.g., benzylic cleavage).
The Influence of Fluorination on Fragmentation Pathways
The introduction of fluorine atoms, particularly the highly electronegative trifluoromethyl (-CF₃) group, significantly alters the fragmentation landscape of acetamides. The strong electron-withdrawing nature of fluorine influences bond strengths and the stability of resulting fragment ions.
Enhanced Amide Bond Cleavage
A key difference observed in the mass spectra of fluorinated acetamides is the pronounced cleavage of the amide (N-CO) bond. The strong inductive effect of the trifluoromethyl group weakens the adjacent carbonyl carbon-nitrogen bond, making it more susceptible to cleavage upon ionization.
For instance, in the fragmentation of N-aryl-2,2-difluoroacetamides, the cleavage of the amide bond is a dominant pathway.[4] This contrasts with their non-fluorinated analogs where other fragmentation pathways might be more competitive.
Fragmentation of the Fluoroacyl Group
The fluoroacyl portion of the molecule also gives rise to characteristic fragments. The presence of the CF₃ group often leads to the formation of a [CF₃CO]⁺ ion (m/z 97) or related fragments. The loss of a neutral CF₂ radical is also a common fragmentation pathway for polyfluorinated compounds.
Rearrangement Reactions Involving Fluorine
Fluorine atoms can participate in rearrangement reactions, leading to unique fragment ions not observed in their non-fluorinated analogs. For example, McLafferty-type rearrangements can still occur in fluorinated acetamides, but the resulting fragments will have different m/z values due to the presence of fluorine.[5]
Comparative Fragmentation Analysis: A Case Study
To illustrate the differences in fragmentation, let's consider the hypothetical comparison of N-phenylacetamide and N-phenyl-2,2,2-trifluoroacetamide under electron ionization.
| Precursor Ion | Fragmentation Pathway | Non-Fluorinated (N-phenylacetamide) Fragment (m/z) | Fluorinated (N-phenyl-2,2,2-trifluoroacetamide) Fragment (m/z) | Mechanistic Rationale |
| [M]⁺˙ | Amide Bond Cleavage (Acylium Ion Formation) | [CH₃CO]⁺ (m/z 43) | [CF₃CO]⁺ (m/z 97) | The inductive effect of the -CF₃ group stabilizes the negative charge on the nitrogen side of the cleaved bond, favoring the formation of the trifluoroacylium ion. |
| [M]⁺˙ | Amide Bond Cleavage (Amine Radical Cation Formation) | [C₆H₅NH₂]⁺˙ (m/z 93) | [C₆H₅NH₂]⁺˙ (m/z 93) | This pathway is less affected by the acyl group substitution. |
| [M]⁺˙ | Loss of Ketene/Trifluoroketene | [C₆H₅NH₂]⁺˙ (m/z 93) via loss of CH₂=C=O | [C₆H₅NH₂]⁺˙ (m/z 93) via loss of CF₂=C=O | A rearrangement reaction leading to the elimination of a neutral ketene derivative. |
| [M]⁺˙ | Cleavage within the Phenyl Group | [C₆H₅]⁺ (m/z 77) | [C₆H₅]⁺ (m/z 77) | Fragmentation of the aromatic ring is generally independent of the acetamide functionality. |
Experimental Protocols
Accurate and reproducible mass spectral data are crucial for comparing fragmentation patterns. Below are generalized protocols for the analysis of fluorinated acetamides using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
GC-MS Analysis Protocol
This protocol is suitable for volatile and thermally stable fluorinated acetamides.
1. Sample Preparation:
- Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 10-100 µg/mL.[6]
- Ensure the sample is free of non-volatile materials. If necessary, perform a liquid-liquid extraction or solid-phase extraction (SPE) cleanup.[7]
2. GC-MS Instrumentation and Conditions:
- Gas Chromatograph: Agilent 8890 GC or equivalent.
- Mass Spectrometer: Agilent 5977B MSD or equivalent.
- Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
- Inlet Temperature: 250 °C.
- Injection Volume: 1 µL (splitless or split injection depending on concentration).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Temperature Program:
- Initial temperature: 50 °C, hold for 2 minutes.
- Ramp: 10 °C/min to 280 °C.
- Hold: 5 minutes at 280 °C.
- MS Ion Source Temperature: 230 °C.
- MS Quadrupole Temperature: 150 °C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Scan Range: m/z 40-550.
LC-MS/MS Analysis Protocol
This protocol is ideal for less volatile or thermally labile fluorinated acetamides.
1. Sample Preparation:
- Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., methanol, acetonitrile) to a concentration of 1-10 µg/mL.
- Filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS/MS Instrumentation and Conditions:
- Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
- Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent.
- Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient:
- 0-1 min: 5% B
- 1-8 min: 5% to 95% B
- 8-10 min: 95% B
- 10-10.1 min: 95% to 5% B
- 10.1-15 min: 5% B
- Flow Rate: 0.4 mL/min.
- Column Temperature: 40 °C.
- Injection Volume: 5 µL.
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Ion Source Parameters:
- Curtain Gas: 35 psi
- IonSpray Voltage: 5500 V (positive), -4500 V (negative)
- Temperature: 500 °C
- Ion Source Gas 1: 50 psi
- Ion Source Gas 2: 60 psi
- MS/MS Method: Product ion scan of the protonated or deprotonated molecule to observe fragmentation. Collision energy should be optimized for each compound.
Visualizing Fragmentation Pathways
The following diagrams, generated using Graphviz, illustrate the key fragmentation pathways discussed.
Caption: Key fragmentation pathways of a generic non-fluorinated secondary acetamide.
Caption: Dominant fragmentation pathways observed for a generic trifluoroacetamide.
Caption: A generalized workflow for the mass spectrometric analysis of acetamides.
Conclusion
The presence of fluorine atoms significantly alters the mass spectral fragmentation of acetamides. The strong electron-withdrawing nature of fluorine, particularly in a trifluoromethyl group, promotes cleavage of the amide bond and leads to the formation of characteristic fluorine-containing fragment ions. Understanding these differences is crucial for the accurate identification and structural elucidation of fluorinated compounds in various scientific disciplines. The provided experimental protocols offer a starting point for developing robust analytical methods for these important molecules.
References
-
Jerkovich, Gy., et al. (1990). Electron-ionization-induced fragmentation of N-monosubstituted 2-phenylacetamides. Rapid Communications in Mass Spectrometry, 4(12), 498-499. [Link]
-
Ball, L. T., et al. (2019). Straightforward access to N-trifluoromethyl amides, carbamates, thiocarbamates and ureas. Nature, 573(7773), 264-268. [Link]
-
da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]
-
D'Autry, W., et al. (2021). Proximity Effects in Mass Spectra of Benzanilides. Journal of the American Society for Mass Spectrometry, 32(11), 2465-2473. [Link]
-
ResearchGate. (n.d.). Fig. 4. Proposed PCI-MS fragmentation pattern for investigated...[Link]
-
Tsuge, S., et al. (2000). Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry. Journal of Analytical Toxicology, 24(7), 565-573. [Link]
-
University of Massachusetts Lowell. (n.d.). Sample Preparation Guidelines for GC-MS. [Link]
-
SCION Instruments. (2025). Sample preparation GC-MS. [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]
- Turecek, F., & McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books.
-
YouTube. (2022). common fragmentation mechanisms in mass spectrometry. [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. [Link]
- Korfmacher, W. A. (2005). Principles and applications of LC-MS in drug metabolism and pharmacokinetic studies. Current drug metabolism, 6(3), 275-287.
-
Yin, S., et al. (2022). LC-MS/MS assay of fluoropezil and its two major metabolites in human plasma: an application to pharmacokinetic studies. Bioanalysis, 14(11), 817-829. [Link]
-
LCGC International. (2025). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. [Link]
-
da Silva, A. B. F., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. RSC Advances, 8(38), 21407-21413. [Link]
-
Michigan State University. (n.d.). Fragmentation Mechanisms. [Link]
-
Budisa, N. (2018). Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Chemical Science, 9(31), 6549-6560. [Link]
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- 7. bioanalysis-zone.com [bioanalysis-zone.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
